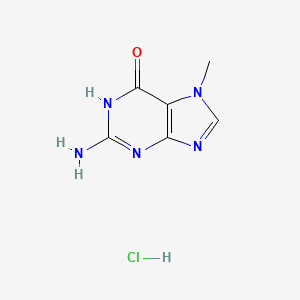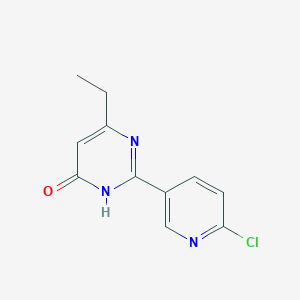
2-(6-氯吡啶-3-基)-6-乙基-3,4-二氢嘧啶-4-酮
描述
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as refluxing, where the reaction mixture is boiled while being cooled, allowing the reaction to proceed at high temperatures without losing any of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, density, and solubility .科学研究应用
- Application Summary : A similar compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential in optoelectronic applications .
- Method of Application : The compound was synthesized by a reflux method, and single crystals were grown by a slow evaporation technique . The structure was elucidated by single crystal X-ray diffraction method .
- Results : The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime . The second harmonic generation (SHG) efficiency of the CDA was determined using Kurtz and Perry powder technique and was 0.5 times greater than that of the KDP crystal .
- Application Summary : A compound with a similar structure, (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone, was synthesized and studied for its potential pharmaceutical applications .
- Method of Application : The compound was synthesized and characterized by spectroscopic methods and single crystal X-ray diffraction studies . Molecular docking and Hirshfeld surface analysis were also performed .
- Results : The docking analysis of the compound was executed with anti-cancer target with hER-α protein . The major intercontacts contributing to the Hirshfeld surface are H…H, H…Cl, H…C and H…Br .
Optoelectronic Applications
Pharmaceutical Applications
- Application Summary : A compound with a similar structure, 2-(6-Chloropyridin-3-yl)acetic acid, is used in chemical synthesis .
- Method of Application : The compound is typically used as a reagent in various chemical reactions .
- Results : The specific outcomes depend on the reaction conditions and other reagents used .
- Application Summary : A similar compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential as a nonlinear optical (NLO) material .
- Method of Application : The compound was synthesized by a reflux method, and single crystals were grown by a slow evaporation technique . The crystal structure was elucidated by single crystal X-ray diffraction method .
- Results : The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime . The second harmonic generation (SHG) efficiency of the CDA was determined using Kurtz and Perry powder technique and was 0.5 times greater than that of the KDP crystal .
Chemical Synthesis
Nonlinear Optical Material
- Application Summary : A compound with a similar structure, 2-(6-Chloropyridin-3-yl)acetic acid, is used as a reagent in chemical synthesis .
- Method of Application : The compound is typically used as a reagent in various chemical reactions .
- Results : The specific outcomes depend on the reaction conditions and other reagents used .
- Application Summary : A similar compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential as a nonlinear optical (NLO) material .
- Method of Application : The compound was synthesized by a reflux method, and single crystals were grown by a slow evaporation technique . The crystal structure was elucidated by single crystal X-ray diffraction method .
- Results : The title compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method . The overall obtained results suggested that the studied CDA molecule could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
Chemical Reagent
Optical Switching Applications
安全和危害
未来方向
属性
IUPAC Name |
2-(6-chloropyridin-3-yl)-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-5-10(16)15-11(14-8)7-3-4-9(12)13-6-7/h3-6H,2H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWIEZHLQZFWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)


![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)
![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)
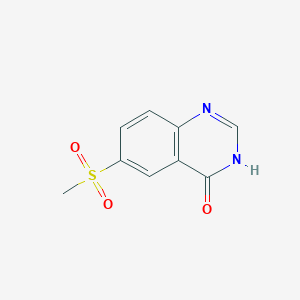
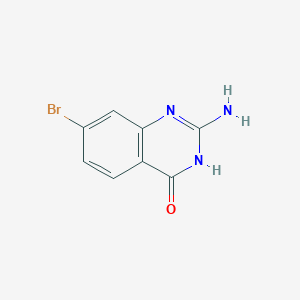
![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
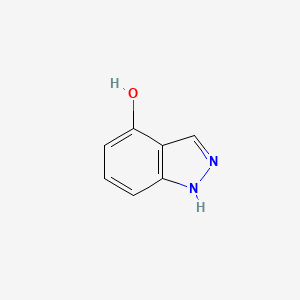
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)
